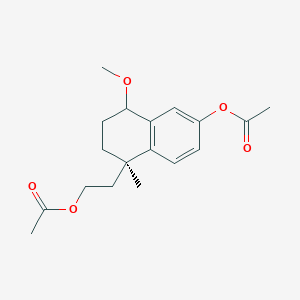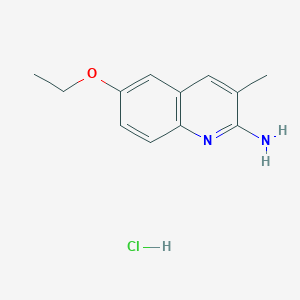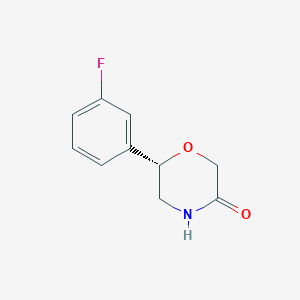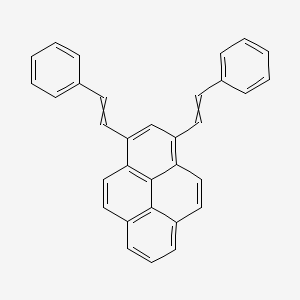![molecular formula C28H45N3O6 B12632097 benzyl N-[1-[[1-[[1-(1,3-dioxolan-2-yl)-3-methylbutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B12632097.png)
benzyl N-[1-[[1-[[1-(1,3-dioxolan-2-yl)-3-methylbutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl((S)-1-(((S)-1-(((S)-1-(1,3-dioxolan-2-yl)-3-methylbutyl)amino)-4-methyl-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate is a complex organic compound with a unique structure. It contains multiple chiral centers and functional groups, making it an interesting subject for chemical research and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl((S)-1-(((S)-1-(((S)-1-(1,3-dioxolan-2-yl)-3-methylbutyl)amino)-4-methyl-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate involves several steps:
Formation of the 1,3-dioxolan-2-yl group: This can be achieved through the reaction of a diol with an aldehyde or ketone under acidic conditions.
Introduction of the amino groups: This step involves the use of amines and protecting groups to ensure selective reactions at the desired positions.
Coupling reactions: The final assembly of the molecule involves coupling reactions, such as peptide coupling, to link the various fragments together.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 1,3-dioxolan-2-yl group and the amino groups.
Reduction: Reduction reactions can target the carbonyl groups within the molecule.
Substitution: The benzyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, benzyl((S)-1-(((S)-1-(((S)-1-(1,3-dioxolan-2-yl)-3-methylbutyl)amino)-4-methyl-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound could be used to study enzyme interactions and protein-ligand binding due to its multiple chiral centers and functional groups.
Medicine
In medicine, derivatives of this compound might be explored for their potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of benzyl((S)-1-(((S)-1-(((S)-1-(1,3-dioxolan-2-yl)-3-methylbutyl)amino)-4-methyl-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s multiple functional groups allow it to form various interactions, such as hydrogen bonds and hydrophobic interactions, with its targets.
Comparación Con Compuestos Similares
Similar Compounds
Benzylcarbamate: A simpler compound with a similar benzyl group but lacking the complex structure of the target compound.
Peptide-based compounds: Compounds with similar peptide linkages but different side chains and functional groups.
Uniqueness
The uniqueness of benzyl((S)-1-(((S)-1-(((S)-1-(1,3-dioxolan-2-yl)-3-methylbutyl)amino)-4-methyl-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate lies in its complex structure, which includes multiple chiral centers and functional groups. This complexity allows for a wide range of chemical reactions and interactions, making it a valuable compound for research and applications in various fields.
Propiedades
Fórmula molecular |
C28H45N3O6 |
|---|---|
Peso molecular |
519.7 g/mol |
Nombre IUPAC |
benzyl N-[1-[[1-[[1-(1,3-dioxolan-2-yl)-3-methylbutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C28H45N3O6/c1-18(2)14-22(25(32)30-24(16-20(5)6)27-35-12-13-36-27)29-26(33)23(15-19(3)4)31-28(34)37-17-21-10-8-7-9-11-21/h7-11,18-20,22-24,27H,12-17H2,1-6H3,(H,29,33)(H,30,32)(H,31,34) |
Clave InChI |
BWJPPKPFGFGMFJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C1OCCO1)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-3-[dibromo(fluoro)methyl]hexane](/img/structure/B12632015.png)
![Ethanone, 1-[9-(phenylmethyl)-3,9-diazaspiro[5.5]undec-3-yl]-](/img/structure/B12632025.png)


![Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B12632053.png)

![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-fluorobenzyl)benzamide](/img/structure/B12632066.png)

![4-Imidazo[1,2-b]pyridazin-3-yl-1,3-thiazole-2-carboxylic acid](/img/structure/B12632076.png)
![N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]-2-methoxybenzamide](/img/structure/B12632080.png)

silane](/img/structure/B12632084.png)
![(Z)-3-[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(3-imidazol-1-ylpropyl)prop-2-enamide](/img/structure/B12632085.png)

